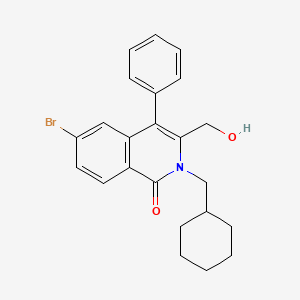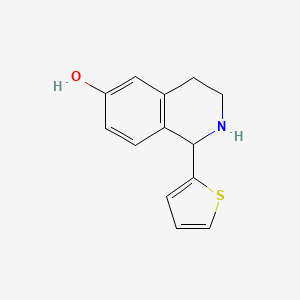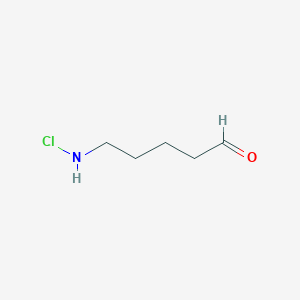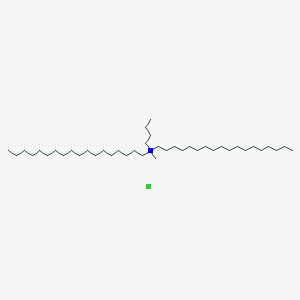
1(2H)-Isoquinolinone, 6-bromo-2-(cyclohexylmethyl)-3-(hydroxymethyl)-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1(2H)-Isoquinolinone, 6-bromo-2-(cyclohexylmethyl)-3-(hydroxymethyl)-4-phenyl- is a complex organic compound that belongs to the isoquinolinone family This compound is characterized by its unique structure, which includes a bromine atom, a cyclohexylmethyl group, a hydroxymethyl group, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Isoquinolinone, 6-bromo-2-(cyclohexylmethyl)-3-(hydroxymethyl)-4-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the bromination of isoquinolinone derivatives, followed by the introduction of cyclohexylmethyl, hydroxymethyl, and phenyl groups through various substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
化学反応の分析
Types of Reactions
1(2H)-Isoquinolinone, 6-bromo-2-(cyclohexylmethyl)-3-(hydroxymethyl)-4-phenyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide), solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted isoquinolinone derivatives.
科学的研究の応用
1(2H)-Isoquinolinone, 6-bromo-2-(cyclohexylmethyl)-3-(hydroxymethyl)-4-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 1(2H)-Isoquinolinone, 6-bromo-2-(cyclohexylmethyl)-3-(hydroxymethyl)-4-phenyl- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Receptor Binding: It may bind to specific receptors, modulating signal transduction and cellular responses.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular proliferation.
類似化合物との比較
Similar Compounds
6-Bromo-2-methyl-2H-indazole: Shares the bromine and methyl groups but differs in the core structure and functional groups.
6-Bromo-2-chloroquinoline: Contains bromine and chlorine atoms but has a different heterocyclic core.
6-Bromo-2-methoxyquinoline: Features bromine and methoxy groups with a quinoline core.
Uniqueness
1(2H)-Isoquinolinone, 6-bromo-2-(cyclohexylmethyl)-3-(hydroxymethyl)-4-phenyl- is unique due to its combination of functional groups and structural complexity
特性
分子式 |
C23H24BrNO2 |
|---|---|
分子量 |
426.3 g/mol |
IUPAC名 |
6-bromo-2-(cyclohexylmethyl)-3-(hydroxymethyl)-4-phenylisoquinolin-1-one |
InChI |
InChI=1S/C23H24BrNO2/c24-18-11-12-19-20(13-18)22(17-9-5-2-6-10-17)21(15-26)25(23(19)27)14-16-7-3-1-4-8-16/h2,5-6,9-13,16,26H,1,3-4,7-8,14-15H2 |
InChIキー |
IEFDZKYOMOFCSV-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CN2C(=C(C3=C(C2=O)C=CC(=C3)Br)C4=CC=CC=C4)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Pyridinium, 3-[[(hydroxymethyl)amino]carbonyl]-1-methyl-](/img/structure/B12579524.png)
![1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12579525.png)
![8-Phenyl-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one](/img/structure/B12579532.png)


![2-[2-(3-Chlorophenyl)prop-2-en-1-yl]-2-methoxy-1H-indene-1,3(2H)-dione](/img/structure/B12579541.png)
![4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile](/img/structure/B12579545.png)
![Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]-](/img/structure/B12579550.png)

![5-{[tert-Butyl(dimethyl)silyl]oxy}-1-phenylpent-2-en-1-one](/img/structure/B12579564.png)
![6-{[4-(Dodecyloxy)phenyl]methoxy}naphthalene-2-carbonitrile](/img/structure/B12579573.png)
![Acetamide,N-[4-[[(1-methylpropyl)amino]sulfonyl]phenyl]-2-[[2-(4-morpholinyl)ethyl]amino]-](/img/structure/B12579581.png)
